![molecular formula C24H21N5O4 B2480239 2-(furan-2-yl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540505-12-2](/img/structure/B2480239.png)
2-(furan-2-yl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The targeted compound is a structurally complex heterocyclic compound that likely exhibits a range of biological activities given its structural motifs. The compound incorporates elements of triazolopyrimidine, furan, and phenol, which are common in substances with diverse pharmacological properties.
Synthesis Analysis
The synthesis of similar triazolopyrimidines typically involves multi-component reactions or cyclocondensation processes. For instance, triazolopyrimidines can be synthesized through three-component condensation involving aromatic aldehydes, ethyl cyanoacetate, and diamino compounds in alkaline ethanol conditions (Ranjbar‐Karimi et al., 2010). Another method includes cyclocondensation of acetylated triazolopyrimidines with hydroxylamine or hydrazine, leading to various substituted triazolopyrimidines (Desenko et al., 1998).
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives can be elucidated through spectroscopic methods such as NMR, IR, UV, and mass spectrometry. X-ray crystallography provides definitive structural confirmation and reveals the geometry around the heterocyclic core. For example, the molecular structure of similar compounds has been characterized by X-ray diffraction, confirming heterocyclic ring structures and substituent positions (Canfora et al., 2010).
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, including cyclocondensation, alkylation, and ring-chain isomerism, influenced by the nature of substituents and reaction conditions. The presence of functional groups such as hydroxyphenyl and methoxyphenyl in the compound suggests potential for specific reactivity patterns, including nucleophilic substitution and potential for forming metal complexes (Pryadeina et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Derivative Exploration Research into similar compounds involves the development of novel synthetic pathways to create derivatives that may exhibit a range of biological activities. For example, a study on the synthesis of new furo[2,3-d]pyrimidines and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines involved reactions of 2-aminofuran-3-carbonitriles with various reagents to yield compounds with potential pharmacological properties (Shaker, 2006).
Antimicrobial and Antiprotozoal Activity Compounds with furan and pyrimidine moieties have been evaluated for their antimicrobial and antiprotozoal activities. For instance, derivatives of imidazo[1,2-a]pyridines, which share a similar complexity in molecular structure, have shown significant activity against protozoal infections (Ismail et al., 2004). These studies contribute to understanding how structural variations influence biological efficacy and can guide the development of new therapeutic agents.
DNA Binding Affinity Research on compounds structurally related to the one often explores their DNA binding affinity, which is crucial for designing drugs that target genetic material in pathogens or cancer cells. For example, the binding affinity of furamidine, a compound with a furan ring, to DNA sequences has been extensively studied to understand its mechanism of action at the molecular level (Laughton et al., 1995).
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-14-20(23(31)26-17-6-3-4-7-18(17)32-2)21(15-9-11-16(30)12-10-15)29-24(25-14)27-22(28-29)19-8-5-13-33-19/h3-13,21,30H,1-2H3,(H,26,31)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMGMCOFRHNMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CO3)N1)C4=CC=C(C=C4)O)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

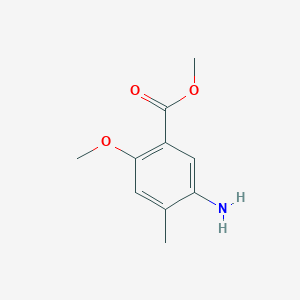
![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2480160.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2480161.png)

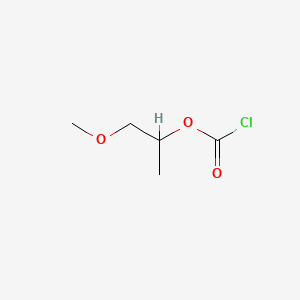
![4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine](/img/structure/B2480170.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2480171.png)
![N-(3-ethylphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2480172.png)
![2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2480173.png)
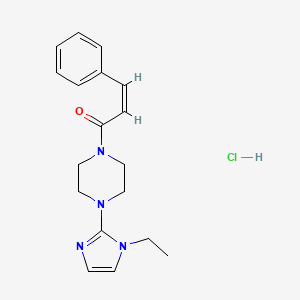

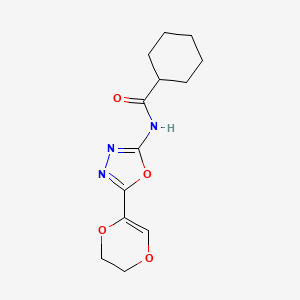
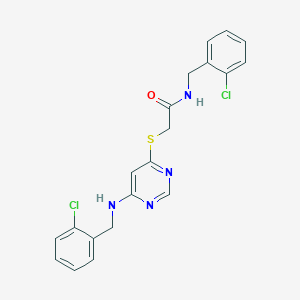
![4-oxo-N-propyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2480179.png)